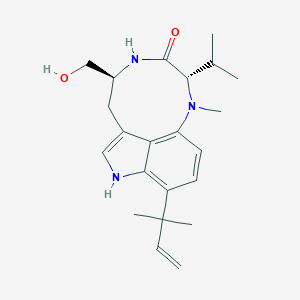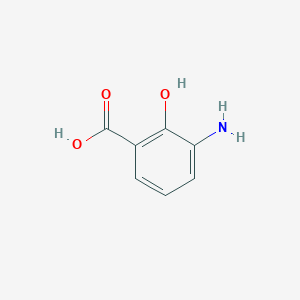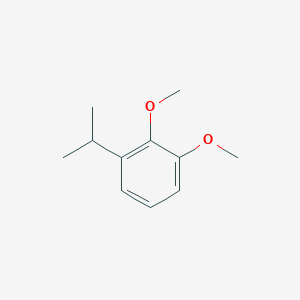
1-Isopropyl-2,3-dimethoxybenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of polymeric materials related to 1,3-dimethoxybenzene has been achieved through electrochemical oxidation methods. For instance, poly(1,3-dimethoxybenzene) was synthesized via the electrochemical oxidation of the monomer in an acetonitrile solution, indicating a method that could be adapted for 1-isopropyl-2,3-dimethoxybenzene with appropriate modifications to incorporate the isopropyl group (Martínez et al., 1998).
Molecular Structure Analysis
The molecular structure of 1,3-dimethoxybenzene has been extensively studied, providing insights that could be extrapolated to 1-isopropyl-2,3-dimethoxybenzene. Gas-phase electron diffraction and quantum chemical calculations have been employed to study its structure and conformational properties, revealing several stable planar conformers with varying orientations of the methoxy groups (Dorofeeva et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving dimethoxybenzene derivatives, such as ozonolysis, have been investigated, leading to hydroxylation and the formation of quinones. These studies offer a foundation for understanding the reactivity of 1-isopropyl-2,3-dimethoxybenzene under similar conditions (Mvula et al., 2009).
Physical Properties Analysis
The physical properties of dimethoxybenzene derivatives, such as their photoluminescence, have been the subject of research, providing insights into the potential optical properties of 1-isopropyl-2,3-dimethoxybenzene. For example, the study of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes reveals significant bathochromic shifts, suggesting interesting photophysical characteristics for related compounds (Loewe & Weder, 2002).
Chemical Properties Analysis
The chemical properties, including the redox behavior of closely related compounds, have been analyzed. For instance, the synthesis and study of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives provide valuable information on the redox properties that could be relevant to the understanding of 1-isopropyl-2,3-dimethoxybenzene (Sasaki et al., 1999).
Aplicaciones Científicas De Investigación
Port Wine Component : 1,3-Dimethoxybenzene is identified as a new volatile component in port wine, contributing to its sweet medicinal odor with hazelnut, resinous, and woody notes (Rogerson, Azevedo, Fortunato, & Freitas, 2002).
Solubility in Supercritical Carbon Dioxide : A study on the solubility of solid 1,4-dimethoxybenzene in supercritical carbon dioxide reveals low solubility at specific temperatures and pressures, indicating its potential use in supercritical fluid applications (Lee, Fu, & Hsu, 2000).
Photolysis Studies : Laser flash photolysis of 1,3-dimethoxybenzene and its derivatives in a specific solvent shows unique transient characteristics, useful in studying photochemical reactions (Mathivanan, Cozens, McCLELLAND, & Steenken, 1992).
Ritter Reaction Synthesis : The Ritter Reaction can synthesize various dimethoxy-3,3-dialkyl-3,4-dihydroisoquinolines using 1,2- or 1,4-dimethoxybenzene, important for organic synthesis (Glushkov, Shurov, Maiorova, Postanogova, Feshina, & Shklyaev, 2001).
Molecular Structure Analysis : The molecular structure of 1,3-dimethoxybenzene has been studied through gas-phase electron diffraction and quantum chemical calculations, showing three stable planar conformers (Dorofeeva, Shishkov, Rykov, Vilkov, & Oberhammer, 2010).
Polymer Applications : Poly(1,3-dimethoxybenzene) is a stable, insoluble polymer with high electrical conductivity, making it promising for electronic applications (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).
Photochemistry in Acidic Conditions : Photoprotonation of dimethoxybenzenes in aqueous sulfuric acid leads to ring protone exchange and ipso substitution, indicating its chemical reactivity under strong acidic conditions (Pollard, Wu, Zhang, & Wan, 1993).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Propiedades
IUPAC Name |
1,2-dimethoxy-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-6-5-7-10(12-3)11(9)13-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQJVPNNAYQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408922 | |
| Record name | 1,2-Dimethoxy-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-2,3-dimethoxybenzene | |
CAS RN |
71720-27-9 | |
| Record name | 1,2-Dimethoxy-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)

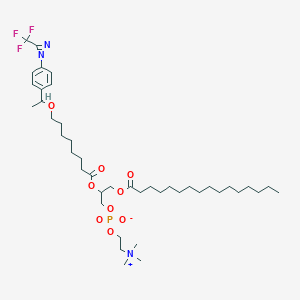

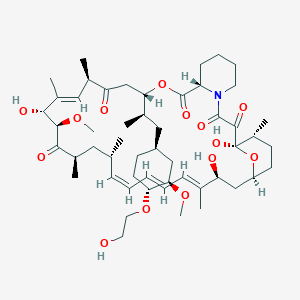
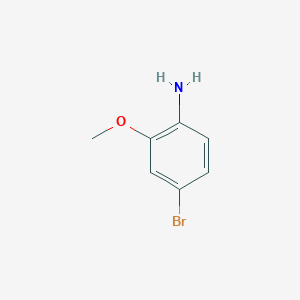

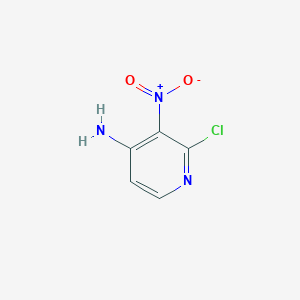

![1-[4-Fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B48874.png)
